Cas no 2228664-29-5 (4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

4-{3-(Difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one is a specialized heterocyclic compound featuring an oxazolidin-2-one core substituted with a difluoromethylthio-phenyl moiety. This structure imparts unique physicochemical properties, including enhanced stability and reactivity, making it valuable in agrochemical and pharmaceutical research. The difluoromethylthio group contributes to improved metabolic resistance and bioavailability, while the oxazolidinone scaffold offers versatility for further functionalization. Its well-defined synthetic pathway ensures consistent purity, supporting applications in the development of novel active ingredients. The compound's balanced lipophilicity and electronic effects make it particularly useful in structure-activity relationship studies for optimizing biological activity.
4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one structure
2228664-29-5 structure
商品名:4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one
CAS番号:2228664-29-5
MF:C10H9F2NO2S
メガワット:245.24576830864
CID:5993521
PubChem ID:165634035

4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one
    • 4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
    • 2228664-29-5
    • EN300-1972782
    • インチ: 1S/C10H9F2NO2S/c11-9(12)16-7-3-1-2-6(4-7)8-5-15-10(14)13-8/h1-4,8-9H,5H2,(H,13,14)
    • InChIKey: AVVATQUGLAMZDU-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)F)C1=CC=CC(=C1)C1COC(N1)=O

計算された属性

  • せいみつぶんしりょう: 245.03220603g/mol
  • どういたいしつりょう: 245.03220603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 63.6Ų

4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972782-5.0g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
5g
$4557.0 2023-06-03
Enamine
EN300-1972782-10g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
10g
$6758.0 2023-09-16
Enamine
EN300-1972782-0.1g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
0.1g
$1384.0 2023-09-16
Enamine
EN300-1972782-1g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
1g
$1572.0 2023-09-16
Enamine
EN300-1972782-5g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
5g
$4557.0 2023-09-16
Enamine
EN300-1972782-0.5g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
0.5g
$1509.0 2023-09-16
Enamine
EN300-1972782-10.0g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
10g
$6758.0 2023-06-03
Enamine
EN300-1972782-2.5g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
2.5g
$3080.0 2023-09-16
Enamine
EN300-1972782-0.25g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
0.25g
$1447.0 2023-09-16
Enamine
EN300-1972782-1.0g
4-{3-[(difluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2228664-29-5
1g
$1572.0 2023-06-03

4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 関連文献

4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-oneに関する追加情報

4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one: A Comprehensive Overview

The compound CAS No. 2228664-29-5, also known as 4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential biological activities. In this article, we will delve into its chemical properties, synthesis methods, pharmacological implications, and the latest research findings.

The molecular structure of 4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one comprises a central oxazolidinone ring fused with a sulfanylphenyl group substituted at the third position with a difluoromethyl moiety. This arrangement imparts the molecule with distinct electronic and steric properties, making it a promising candidate for various chemical reactions and biological assays. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anti-inflammatory agents.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have employed it as a key intermediate in the construction of complex heterocyclic frameworks. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to synthesize derivatives with enhanced bioavailability and selectivity. Moreover, the presence of the difluoromethyl group introduces additional functionality, enabling further modifications to tailor the molecule's properties for specific applications.

In terms of pharmacological research, 4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one has been investigated for its potential as an anti-tumor agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate key signaling pathways involved in inflammation has positioned it as a candidate for anti-inflammatory therapies.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of an appropriately substituted phenol derivative with an oxazolidinone precursor under mild conditions. The introduction of the difluoromethyl group is typically achieved through a substitution reaction using a suitable electrophile. Recent advancements in catalysis have enabled higher yields and improved stereocontrol in these reactions, further enhancing the feasibility of large-scale production.

From an environmental standpoint, researchers have also explored the biodegradability and eco-friendly synthesis routes for this compound. Given its potential industrial applications, understanding its environmental impact is crucial for sustainable chemical practices. Studies indicate that under controlled conditions, this compound can be synthesized using green chemistry principles, such as solvent-free reactions and recyclable catalysts.

In conclusion, CAS No. 2228664-29-5, or 4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one, represents a significant advancement in organic chemistry with broad implications across multiple disciplines. Its unique structure, versatile reactivity, and promising biological profiles make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in shaping future therapeutic interventions is expected to grow significantly.

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